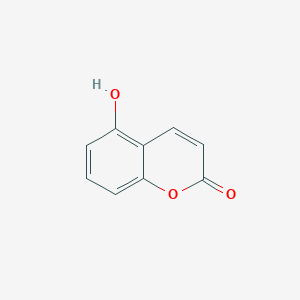

2H-1-Benzopyran-2-one, 5-hydroxy-

Description

Contextualization within Coumarin (B35378) Chemistry and Natural Products Research

Coumarins are secondary metabolites in plants, playing a significant role in plant defense mechanisms. encyclopedia.pub The structural diversity of coumarins, arising from different substitutions on the benzopyranone core, has made them a focal point of natural products research. researchgate.net The simplicity and versatility of the coumarin scaffold make it an attractive starting point for the synthesis of new compounds with potential therapeutic applications. mdpi.com 5-Hydroxycoumarin, with its hydroxyl group at the 5-position of the benzopyranone ring, is a key member of this family. ontosight.ai Its structure allows for various chemical modifications, leading to the synthesis of numerous derivatives with a wide range of biological activities. wum.edu.plnih.gov

Overview of Scholarly Significance and Research Trajectories

5-Hydroxycoumarin and its derivatives have garnered significant attention in medicinal chemistry and pharmacological research. ontosight.aiwum.edu.pl Studies have explored a variety of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. ontosight.aiwum.edu.pl The ability of the coumarin nucleus to interact with various biological targets, such as enzymes and receptors, has driven research into its potential for drug discovery. ontosight.ai

A notable area of investigation involves the synthesis of 5-hydroxycoumarin derivatives as potential therapeutic agents. For instance, researchers have designed and synthesized series of 5-hydroxycoumarin derivatives bearing piperazine (B1678402) moieties to target serotonin (B10506) receptors, specifically the 5-HT1A receptor. mdpi.comnih.gov Another significant research trajectory focuses on the development of 5-hydroxycoumarin-based inhibitors of tyrosyl-DNA phosphodiesterase 1 (TDP1), an important enzyme in the DNA repair system, with the aim of sensitizing cancer cells to existing chemotherapeutic agents like topotecan. nih.gov Furthermore, the antiproliferative activity of novel substituted 5-hydroxycoumarin and pyranocoumarin (B1669404) derivatives against breast cancer cell lines has been investigated. nih.gov The antibacterial properties of synthetic 5-hydroxycoumarin derivatives have also been a subject of study. nih.gov These diverse research avenues underscore the importance of 5-hydroxycoumarin as a lead structure in the quest for new therapeutic substances. wum.edu.pl

| Property | Value |

| Molecular Formula | C9H6O3 |

| Molecular Weight | 162.14 g/mol |

| Synonyms | 5-Hydroxycoumarin, 5-hydroxychromen-2-one |

| Appearance | Pale-yellow crystalline powder |

| Melting Point | 226°-229°C |

Table 1. Key Properties of 2H-1-Benzopyran-2-one, 5-hydroxy-. ontosight.aiprepchem.com

Structure

3D Structure

Properties

IUPAC Name |

5-hydroxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O3/c10-7-2-1-3-8-6(7)4-5-9(11)12-8/h1-5,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDHSCTCRBLLCBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CC(=O)OC2=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60209759 | |

| Record name | 2H-1-Benzopyran-2-one, 5-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60209759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6093-67-0 | |

| Record name | 2H-1-Benzopyran-2-one, 5-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006093670 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-1-Benzopyran-2-one, 5-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60209759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Biosynthesis Pathways of 2h 1 Benzopyran 2 One, 5 Hydroxy

Distribution in Botanical Species and Natural Matrices

Coumarins are a large and diverse group of natural phenolic compounds found in a wide array of higher plants. mdpi.com Their distribution is not uniform and can be specific to certain plant families, genera, and even plant organs.

5-Hydroxycoumarin, as a simple coumarin (B35378), is found in numerous plant species across various families. The most significant sources of coumarins are the Apiaceae and Rutaceae families. lookchem.comencyclopedia.pub Other prominent families known to contain a high diversity of coumarin derivatives include Asteraceae, Fabaceae, Moraceae, Oleaceae, and Thymelaeaceae. frontiersin.orgencyclopedia.pubresearchgate.net While the presence of coumarins is widespread, specific concentrations and derivatives vary significantly between species. mdpi.com

| Plant Family | Notes | References |

|---|---|---|

| Apiaceae (Umbelliferae) | One of the most diverse sources of coumarins, including simple coumarins and more complex furanocoumarins and pyranocoumarins. | lookchem.comencyclopedia.pubmdpi.com |

| Rutaceae | Another major family known for a wide variety of coumarin derivatives. Umbelliferone (7-hydroxycoumarin) is a key precursor for other coumarins in this family. | lookchem.comencyclopedia.pubplos.org |

| Asteraceae (Compositae) | A family where simple coumarins are particularly common. | encyclopedia.pubresearchgate.net |

| Fabaceae (Leguminosae) | Contains various types of coumarins, including simple coumarins, furanocoumarins, and phenylcoumarins. | encyclopedia.pubplos.org |

| Oleaceae | Noted for its content of simple coumarins. | encyclopedia.pubresearchgate.net |

| Moraceae | Known to contain various coumarin structures. | encyclopedia.pubresearchgate.net |

| Thymelaeaceae | A significant family for coumarin distribution. | encyclopedia.pubresearchgate.net |

Coumarins are not evenly distributed within the plant structure. They can be localized in various organs, where they may serve protective or regulatory functions. researchgate.net These compounds have been isolated from roots, stems, leaves, flowers, fruits, and seeds of many plant species. encyclopedia.pubresearchgate.netmdpi.com The specific location and concentration of coumarins can be influenced by environmental factors and developmental stages. mdpi.com For instance, in citrus fruits, which belong to the Rutaceae family, the peel has been identified as the part richest in both the diversity and concentration of coumarins. mdpi.com

| Plant Organ | Notes on Occurrence | References |

|---|---|---|

| Roots | Coumarins are frequently found in root tissues, where they can be secreted into the rhizosphere. | encyclopedia.pubresearchgate.net |

| Stems | Present in the vascular and structural tissues of the stem. | encyclopedia.pubmdpi.com |

| Leaves | Found in leaves, where they may play a role in defense against herbivores and pathogens. | encyclopedia.pubresearchgate.net |

| Flowers | Accumulate in floral parts. | encyclopedia.pubmdpi.com |

| Fruits | Occur in fruits, with particularly high concentrations noted in the peel of citrus fruits. | mdpi.comresearchgate.net |

| Seeds | Present in seeds, potentially contributing to dormancy or protection. | encyclopedia.pubresearchgate.net |

Elucidation of Biosynthetic Routes to 5-Hydroxycoumarin

The biosynthesis of simple coumarins, including 5-hydroxycoumarin, is derived from the phenylpropanoid pathway, a major route for the synthesis of numerous phenolic compounds in plants. frontiersin.org

The biosynthesis of simple coumarins begins with the amino acid L-phenylalanine. researchgate.net The pathway branches off from the general phenylpropanoid pathway, which is responsible for producing lignin (B12514952) and other essential compounds. A key enzymatic step is the ortho-hydroxylation of cinnamic acid derivatives. encyclopedia.pub

The primary precursor compounds and enzymes involved are:

L-Phenylalanine : The initial building block for the phenylpropanoid pathway.

Cinnamic Acid : Formed from L-phenylalanine through deamination, a reaction catalyzed by the enzyme Phenylalanine Ammonia Lyase (PAL) . researchgate.net

Hydroxylases : Cytochrome P450-dependent monooxygenases are crucial for the hydroxylation steps on the aromatic ring of cinnamic acid derivatives, which are necessary for forming the coumarin structure. researchgate.net

The formation of the coumarin ring system involves a sequence of hydroxylation, isomerization, and cyclization reactions.

Formation of Cinnamic Acid : The pathway is initiated by the enzyme Phenylalanine Ammonia Lyase (PAL), which converts L-phenylalanine into cinnamic acid.

Hydroxylation : The cinnamic acid molecule undergoes hydroxylation on the aromatic ring. For simple coumarins, a critical step is the hydroxylation at the ortho- (C2) position of the cinnamic acid side chain, producing o-coumaric acid. This step is a key branching point from lignin biosynthesis. encyclopedia.pub

Isomerization : The resulting trans-o-coumaric acid (or its glycoside) undergoes a trans-cis isomerization, often facilitated by UV light, to yield cis-o-coumaric acid.

Lactonization : The final step is the spontaneous or enzyme-mediated cyclization of the cis-o-coumaric acid derivative. The hydroxyl group at the C2 position attacks the carboxylic acid group of the side chain, leading to the elimination of a water molecule and the formation of the lactone ring characteristic of the coumarin scaffold. encyclopedia.pub

The specific hydroxylation pattern on the benzene (B151609) ring, such as the C5 hydroxyl group in 5-hydroxycoumarin, is determined by specific hydroxylase enzymes acting on earlier precursors in the pathway.

Synthetic Methodologies and Chemical Derivatization Strategies for 2h 1 Benzopyran 2 One, 5 Hydroxy

Classical and Contemporary Synthetic Approaches to the 5-Hydroxycoumarin Scaffold

The construction of the 5-hydroxycoumarin framework can be achieved through several key name reactions and their modern adaptations. These reactions offer different pathways to the target molecule, often depending on the availability of starting materials and the desired substitution pattern.

Pechmann Condensation and its Variants

The Pechmann condensation is a widely employed and versatile method for the synthesis of coumarins, including 5-hydroxycoumarin. researchgate.net This reaction typically involves the condensation of a phenol (B47542) with a β-ketoester under acidic conditions. researchgate.netrsc.orgsemanticscholar.org In the context of 5-hydroxycoumarin synthesis, a resorcinol (B1680541) derivative is often used as the phenolic component. The reaction is catalyzed by a variety of condensing agents, with sulfuric acid being the most common. researchgate.net However, other catalysts such as phosphorus pentoxide, aluminum chloride, and trifluoroacetic acid have also been utilized. researchgate.net

The course of the Pechmann reaction is influenced by the nature of the phenol, the β-ketoester, and the condensing agent. researchgate.net For instance, the use of anhydrous aluminum chloride can alter the reaction's course and is considered highly efficient. unishivaji.ac.in When the 4-position of resorcinol is substituted with electron-withdrawing groups like carboxyl, carbomethoxy, acetyl, or nitro groups, the condensation predominantly yields 5-hydroxycoumarin derivatives. unishivaji.ac.in

Modern variants of the Pechmann condensation focus on the use of solid acid catalysts to create more environmentally friendly and efficient processes. rsc.org Zirconia-based heterogeneous catalysts and sulfonated carbon-coated magnetic nanoparticles have been successfully employed for the synthesis of coumarin (B35378) derivatives. rsc.org These solid catalysts offer advantages such as ease of separation, reusability, and reduced production of hazardous waste. rsc.org

Table 1: Examples of Pechmann Condensation for 5-Hydroxycoumarin Synthesis

| Phenolic Substrate | β-Ketoester | Catalyst/Condensing Agent | Key Features | Reference |

|---|---|---|---|---|

| Resorcinol derivative | Ethyl acetoacetate (B1235776) | Sulfuric acid | Classical and widely used method. | researchgate.net |

| Substituted phenols | β-Ketoesters | Zirconia-based heterogeneous catalyst | Environmentally friendly, reusable catalyst. | rsc.org |

| Resorcinol | Ethyl acetoacetate | Sulfonated carbon-coated magnetic nanoparticles | Green synthesis, solvent-free conditions. | rsc.org |

| Orcinol | Malic acid | Pechmann's method | Leads to the formation of 7-hydroxy-5-methylcoumarin, a related isomer. | ias.ac.in |

Perkin Reaction and its Adaptations

The Perkin reaction represents another classical route to coumarins. semanticscholar.org This method typically involves the condensation of a salicylaldehyde (B1680747) derivative with a carboxylic anhydride (B1165640) in the presence of a weak base, such as the sodium or potassium salt of the corresponding carboxylic acid. semanticscholar.org For the synthesis of 5-hydroxycoumarin, a suitably substituted salicylaldehyde is required. However, direct application of the Perkin reaction to γ-resorcylaldehyde for the synthesis of 5-hydroxycoumarin has been reported to yield resinous, unworkable masses. rsc.org

Modified Perkin-Oglialoro condensation reactions have been successfully used to obtain acetyloxycoumarins, which can then be converted to 5-hydroxycoumarins. nih.gov For instance, the reaction of a corresponding phenylacetic acid with 2,6-dihydroxyacetophenone in acetic anhydride in the presence of triethylamine (B128534) yields 5-acetyloxy-3-arylcoumarins. nih.gov These intermediates can then be treated with hydrazine (B178648) monohydrate to afford the desired 5-hydroxy-3-arylcoumarins. nih.gov

Knoevenagel Condensation and Related Pathways

The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction that can be adapted for the synthesis of coumarins. nih.govtandfonline.com This reaction involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound, catalyzed by a base. slideshare.net For the synthesis of 5-hydroxycoumarin derivatives, a 2-hydroxybenzaldehyde is typically reacted with a malonate derivative. nih.gov

Various catalysts and reaction conditions have been explored to optimize the Knoevenagel condensation for coumarin synthesis. nih.govtandfonline.com These include the use of piperidine (B6355638) and acetic acid in ethanol, as well as green synthesis approaches using deep eutectic solvents (DES) which can act as both the solvent and the catalyst. nih.gov For example, a mixture of choline (B1196258) chloride and zinc chloride has been used as a DES for the reaction of salicylaldehydes with active methylene compounds, affording high yields of coumarin derivatives. nih.gov

The condensation of γ-resorcylaldehyde with cyanoacetic acid has been reported to produce 5-hydroxycoumarin-3-carboxylic acid, which upon decarboxylation, could potentially yield 5-hydroxycoumarin. rsc.org However, the amount of product obtained in this specific instance was too small for further investigation. rsc.org

Other Cyclization and Ring-Closing Reactions

Besides the major named reactions, other cyclization and ring-closing strategies have been employed for the synthesis of the coumarin scaffold. These methods often involve intramolecular reactions to form the heterocyclic ring.

Michael Addition/Hydroalkoxylation: A one-pot procedure has been developed for the synthesis of five-membered annulated hydroxycoumarins through a sequential Michael addition and silver-catalyzed hydroalkoxylation reaction. acs.org This method utilizes primary amine catalysis and a silver(I) salt, such as Ag2CO3, to achieve good yields and high enantioselectivities. acs.org

Claisen Rearrangement: Sequential Claisen rearrangement and tin-hydride mediated radical cyclization have been used to synthesize coumarin-annulated polycyclic heterocycles. mdpi.com

Wittig Reaction: The Wittig reaction is another established method for coumarin synthesis. nih.gov

Baylis-Hillman Reaction: This reaction provides an alternative route to the coumarin core structure. nih.gov

Reformatsky Reaction: The Reformatsky reaction can also be utilized in the synthesis of coumarins. rsc.org

Catalyst Systems and Reaction Conditions in 5-Hydroxycoumarin Synthesis

The choice of catalyst and reaction conditions plays a crucial role in the efficiency, selectivity, and environmental impact of 5-hydroxycoumarin synthesis. Both homogeneous and heterogeneous catalytic systems have been extensively investigated.

Heterogeneous and Homogeneous Catalysis

Homogeneous catalysts , such as mineral acids (e.g., sulfuric acid) and organic bases (e.g., piperidine), have been traditionally used in coumarin synthesis. unishivaji.ac.innih.gov While effective, these catalysts can be corrosive, difficult to separate from the reaction mixture, and can generate significant waste. rsc.org

Heterogeneous catalysts offer several advantages, including ease of recovery, reusability, and often milder reaction conditions, making them a more sustainable option. rsc.orgderpharmachemica.com A variety of solid acid catalysts have been developed and applied to coumarin synthesis, particularly in the context of the Pechmann condensation. rsc.org

Examples of heterogeneous catalysts include:

Zirconia-based catalysts: These have been shown to be effective in the Pechmann condensation of substituted phenols and β-ketoesters. rsc.org

Sulfonated carbon-coated magnetic nanoparticles: These have been used for the green synthesis of coumarin derivatives under solvent-free conditions. rsc.org

Sulfated tin oxide (STO): This solid superacid catalyst has been found to be efficient and reusable for the C3-alkylation of 4-hydroxycoumarins. scirp.org

Graphitic carbon nitride (g-C3N4): This reusable heterogeneous catalyst has been employed for the synthesis of benzylpyrazolyl coumarin derivatives. nih.gov

Amberlyst-15: This sulfonic acid resin has been used as a solid acid catalyst for the reaction of phenols with acrylic acid to form dihydrocoumarins. psu.edu

The development of novel and efficient catalyst systems continues to be an active area of research, with a strong emphasis on green and sustainable methodologies.

Table 2: Catalyst Systems in Coumarin Synthesis

| Catalyst Type | Specific Catalyst | Reaction | Key Advantages | Reference |

|---|---|---|---|---|

| Homogeneous (Acid) | Sulfuric Acid | Pechmann Condensation | Classical, well-established | researchgate.net |

| Homogeneous (Base) | Piperidine | Knoevenagel Condensation | Effective for condensation reactions | nih.gov |

| Heterogeneous (Solid Acid) | Zirconia-based catalyst | Pechmann Condensation | Reusable, environmentally friendly | rsc.org |

| Heterogeneous (Solid Acid) | Sulfonated carbon-coated magnetic nanoparticles | Pechmann Condensation | Green synthesis, solvent-free | rsc.org |

| Heterogeneous (Solid Superacid) | Sulfated tin oxide (STO) | C3-alkylation of 4-hydroxycoumarin (B602359) | Efficient, reusable | scirp.org |

| Heterogeneous | Graphitic carbon nitride (g-C3N4) | Synthesis of benzylpyrazolyl coumarin derivatives | Reusable, mild conditions | nih.gov |

Green Chemistry Principles in Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of coumarin derivatives to minimize the use and generation of hazardous substances. eurekaselect.com These methods often lead to higher yields, enhanced purity, and reduced energy consumption compared to traditional approaches. eurekaselect.com Key green synthetic techniques for coumarins include solvent-free synthesis and microwave-assisted reactions. eurekaselect.comresearchgate.net

Solvent-Free Synthesis:

Solvent-free reactions, or solid-state reactions, offer significant environmental benefits by eliminating the need for volatile and often toxic organic solvents. eurekaselect.comresearchgate.net The Pechmann condensation, a classic method for coumarin synthesis, has been successfully adapted to solvent-free conditions. For instance, the reaction of phenols with β-ketoesters can be catalyzed by solid acid catalysts like Amberlyst-15 under solvent-free microwave irradiation, resulting in high yields of the corresponding coumarins. mdpi.com One study reported the synthesis of 7-hydroxy-4-methylcoumarin with a 97% yield using Amberlyst-15 under these conditions. mdpi.com Another approach involves the use of bismuth(III) nitrate (B79036) pentahydrate as a mild and inexpensive catalyst for the Pechmann condensation under solvent-free conditions, leading to good yields and high purity of the products. researchgate.net

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to dramatically reduced reaction times and improved yields. nih.govarabjchem.org This technique has been widely applied to the synthesis of various coumarin derivatives, including those derived from 5-hydroxycoumarin. nih.govarabjchem.orgresearchgate.net

For example, the synthesis of 3-aryl-furo[3,2-c]coumarins was achieved by reacting 4-hydroxycoumarins with 2-aryl-1-nitro-ethenes in methanol (B129727) with a catalytic amount of piperidine under microwave irradiation. arabjchem.org This method significantly shortened the reaction time to 5–7 minutes. arabjchem.org Similarly, a series of hydroxycoumarin derivatives were synthesized using both conventional and microwave-assisted methods, with the microwave-assisted approach demonstrating comparable yields (59-69%) but with a considerable reduction in reaction time. nih.govresearchgate.net The synthesis of coumarin-based 1,3,5-triazinyl piperazines and piperidines also showed a 90-95% reduction in reaction time with increased yields when using microwave heating compared to conventional methods. nih.gov

An efficient and environmentally friendly method for synthesizing benzylpyrazolyl coumarin and quinolinone derivatives from hydroxycoumarins has been developed using Alum [KAl(SO4)2·12H2O] as a catalyst and polyethylene (B3416737) glycol (PEG) as a green solvent under microwave conditions. researchgate.net

Rational Design and Synthesis of 5-Hydroxycoumarin Derivatives

The rational design of 5-hydroxycoumarin derivatives involves the strategic modification of its structure to enhance specific properties or to introduce new functionalities. rhhz.netsamipubco.comnih.gov This approach has led to the development of a diverse range of compounds with potential applications in various fields.

Structural modification and functionalization of the 5-hydroxycoumarin scaffold are key strategies for creating novel derivatives. rhhz.netnih.gov These modifications can be targeted at different positions of the coumarin ring to fine-tune the molecule's properties.

One common strategy involves the modification of the hydroxyl group at the C7 position, which has been shown to be a favorable site for introducing various substituents to improve biological activity. rhhz.net For instance, bromoalkoxy derivatives of 7-hydroxy-4-methylcoumarins have been prepared by reacting with dibromoalkanes. rhhz.net Further modifications can include the introduction of long-chain fatty acids, such as palmitic, stearic, and oleic acid, through esterification of the hydroxyl group. nih.gov Another approach involves the introduction of monoterpene moieties to the 5-hydroxycoumarin core. mdpi.com

The synthesis of 3-acylamino-5-hydroxycoumarins has been achieved through the aromatization of 3-acylamino-5,6,7,8-tetrahydro-2H-1-benzopyran-2,5-diones by dehydrogenation with molecular oxygen in the presence of activated carbon. researchgate.net

Molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a powerful strategy in drug design. nih.gov This approach has been extensively used to create novel coumarin-based hybrids with enhanced biological activities.

Coumarin-Benzimidazole Hybrids:

Several synthetic strategies have been developed for the synthesis of coumarin-benzimidazole hybrids. nih.govnih.govresearchgate.netresearchgate.net One method involves the S-alkylation of substituted 2-mercaptobenzimidazoles with a chloro-substituted coumarin intermediate in the presence of a mild base like potassium carbonate. nih.gov Another approach is the Knoevenagel condensation of 3-phenylprop-2-enoyl]-2H-chromen-2-one derivatives and 2-mercaptobenzimidazole (B194830) using iodine as a catalyst. researchgate.net

Coumarin-Thiadiazole Hybrids:

Coumarin-thiadiazole hybrids have been synthesized by reacting coumarin-3-carboxylic acid with thiosemicarbazide (B42300) in the presence of a dehydrating agent like POCl3. nih.govresearchgate.net These hybrids can be further complexed with metal ions such as Cu(II) and Zn(II). nih.govresearchgate.net Another route involves the Pechmann condensation of a phenol with an ethyl acetoacetate derivative followed by conjugation with a thiadiazole moiety. niscpr.res.in

Coumarin-Triazole Hybrids:

The synthesis of coumarin-triazole hybrids is often achieved through "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govnih.govmdpi.comacs.org This typically involves the propargylation of a hydroxycoumarin, such as 4-hydroxycoumarin, followed by a click reaction with a suitable azide (B81097). nih.govacs.org For example, 4-O-propargylated coumarin can be reacted with benzyl (B1604629) bromide in the presence of sodium azide to yield the corresponding triazole. nih.gov Another strategy involves the reaction of a coumarin derivative with an azide and a terminal alkyne in the presence of a copper catalyst and a reducing agent. mdpi.com

Interactive Data Table of Synthesized 5-Hydroxycoumarin Derivatives and Hybrids

Below is a summary of selected synthesized compounds based on the 5-hydroxycoumarin scaffold and its derivatives.

Advanced Analytical Techniques in 2h 1 Benzopyran 2 One, 5 Hydroxy Research

Chromatographic Separations for Complex Matrix Analysis

Chromatographic techniques are fundamental in isolating 5-hydroxycoumarin from intricate mixtures such as plant extracts, food samples, and biological fluids. researchgate.netmdpi.comresearchgate.net The choice of method depends on the sample matrix, the required sensitivity, and the analytical objective.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of coumarins, including 5-hydroxycoumarin. researchgate.netmdpi.comresearchgate.net Reversed-phase HPLC, often employing C18 columns, is the most common approach for separating coumarin (B35378) derivatives. researchgate.netresearchgate.net Gradient elution using a mobile phase consisting of acidified water and an organic solvent like methanol (B129727) or acetonitrile (B52724) allows for the effective separation of multiple coumarins within a single run. researchgate.netnih.gov

Method validation for HPLC analysis of coumarins typically includes assessing linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy to ensure reliable and reproducible results. nih.gov For instance, an HPLC-Diode Array Detection (DAD) method developed for the simultaneous determination of coumarin, 4-hydroxycoumarin (B602359), and dicoumarol demonstrated good linearity with correlation coefficients exceeding 0.9885. researchgate.net Detection is commonly performed using UV-Vis or fluorescence detectors. Fluorescence detection, in particular, offers high sensitivity with detection limits often in the nanogram per milliliter (ng/mL) range. nih.gov

Interactive Table: HPLC Parameters for Coumarin Analysis

| Parameter | Typical Value/Condition | Source |

|---|---|---|

| Stationary Phase | C18 (octadecyl silica) | researchgate.netresearchgate.netnih.gov |

| Mobile Phase | Gradient of acidified water (e.g., with acetic acid) and methanol/acetonitrile | researchgate.netnih.gov |

| Detection | UV-Vis (e.g., 280 nm), Fluorescence (e.g., Ex 320 nm, Em 450 nm) | researchgate.netnih.gov |

| LOD (Fluorescence) | 0.2–4.0 ng/mL | nih.gov |

| LOQ (Fluorescence) | 0.5–12.0 ng/mL | nih.gov |

Gas Chromatography (GC) Applications

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is another powerful tool for the analysis of 5-hydroxycoumarin and its derivatives, especially in complex extracts. mdpi.comnih.gov This technique is suitable for volatile or semi-volatile compounds. For non-volatile coumarins, derivatization may be necessary to increase their volatility.

In one study, GC-MS was used to confirm the purity of synthesized 5-hydroxycoumarin derivatives, ensuring they were at least 95% pure. nih.gov The instrumentation for such an analysis might include a gas chromatograph with a quartz column (e.g., HP-5MS) connected to a quadrupole mass spectrometer detector. nih.gov GC-MS has also been employed to identify various components in tonka bean extracts, including coumarin and its derivatives. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS) for Structural Elucidation and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) have become indispensable for the sensitive and selective analysis of coumarins in complex food and biological samples. mdpi.comresearchgate.net This technique combines the separation power of HPLC with the mass-analyzing capabilities of a mass spectrometer, allowing for both quantification and structural confirmation.

LC-MS/MS methods offer significantly improved selectivity and sensitivity compared to conventional HPLC with UV detection. researchgate.net For example, an isotope dilution LC-MS/MS method for coumarin in food was reported to be 100 times more sensitive than HPLC-UV, with a limit of quantification of 0.05 mg/kg. researchgate.net In metabolic studies, Ultra-Performance Liquid Chromatography/Quadrupole-Time-of-Flight Tandem Mass Spectrometry (UPLC/Q-TOF-MS) has been used to identify new coumarin metabolites in human urine. nih.gov The high-resolution mass spectrometry allows for the determination of the elemental composition of metabolites and their fragments, aiding in structural elucidation. nih.gov

Under collision-induced dissociation (CID) in MS/MS, coumarins exhibit characteristic fragmentation patterns, such as the neutral loss of carbon monoxide ([M + H − CO]+), which aids in their identification. nih.gov

Thin-Layer Chromatography (TLC) in Research

Thin-Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective method for the qualitative analysis and screening of coumarins in various samples, including plant materials. researchgate.netmdpi.comceon.rs It is often used for initial screening, monitoring reaction progress, and checking the purity of synthesized compounds. ceon.rsbjbms.org

For the analysis of coumarins, silica (B1680970) gel plates are commonly used as the stationary phase. bjbms.org The mobile phase is typically a mixture of nonpolar and polar organic solvents. For instance, a system of cyclohexane-ethyl acetate (B1210297) has been used for the separation of coumarins. bjbms.org Visualization of the separated spots is achieved by observing the plate under UV light (254 nm and 366 nm) or by spraying with a suitable reagent, such as a potassium hydroxide (B78521) solution. bjbms.org Different coumarins exhibit distinct fluorescence under UV light, which can aid in their preliminary identification. cdnsciencepub.com

Spectroscopic and Spectrometric Characterization in Mechanistic Studies

Spectroscopic and spectrometric techniques are vital for elucidating the structure, conformation, and interactions of 5-hydroxycoumarin and its derivatives, providing insights into their mechanisms of action. mdpi.comresearchgate.netnih.govceon.rsmdpi.comnrfhh.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural characterization of 5-hydroxycoumarin derivatives in solution. researchgate.netceon.rsmdpi.comnrfhh.com Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC, NOESY) NMR experiments are employed for the complete assignment of proton and carbon signals and to determine the spatial relationships between atoms. ceon.rs

¹H NMR spectra provide information about the chemical environment of protons, and their chemical shifts and coupling constants can be used to deduce the substitution pattern of the coumarin ring. ias.ac.in For example, the chemical shifts of the protons on the benzenoid ring are influenced by the nature and position of substituents. ias.ac.in ¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. nih.gov

Two-dimensional NMR techniques are particularly useful for complex structures. For instance, Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton and carbon atoms, while the Heteronuclear Multiple Bond Correlation (HMBC) experiment shows correlations between protons and carbons over two or three bonds, which is crucial for assigning quaternary carbons. ceon.rs The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment provides information about the spatial proximity of protons, which is invaluable for determining the conformation of the molecule. ceon.rsnih.gov

Interactive Table: Key NMR Data for a 5-Hydroxycoumarin Derivative

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations | Source |

|---|---|---|---|---|

| H-3 | 6.25 | - | C-2, C-4, C-4a | ceon.rs |

| H-6 | 7.29 | - | C-4a, C-5, C-7, C-8 | ceon.rs |

| H-7 | 7.61 | - | C-5, C-8a | ceon.rs |

| H-8 | 7.25 | - | C-4a, C-6 | ceon.rs |

| C-2 | - | 161.3 | - | ceon.rs |

| C-4 | - | 164.2 | - | ceon.rs |

| C-5 | - | 155.8 | - | ceon.rs |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Reaction Monitoring and Interaction Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful tools for characterizing 2H-1-Benzopyran-2-one, 5-hydroxy- (also known as 5-hydroxycoumarin) and monitoring its reactions and interactions.

Infrared (IR) Spectroscopy provides insights into the functional groups present in a molecule. In the study of 5-hydroxycoumarin and its derivatives, IR spectroscopy is used for basic characterization. researchgate.netnauka.gov.pl For instance, the IR spectra of newly synthesized coumarin derivatives are analyzed to confirm their structure, with characteristic peaks indicating the presence of groups like C=O (carbonyl), O-H (hydroxyl), and C-H. scielo.org.zanih.gov Theoretical calculations using methods like Density Functional Theory (DFT) can be employed to simulate the IR spectrum and assign vibrational modes, which shows good correlation with experimental data. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy is utilized to study the electronic transitions within the molecule and is sensitive to changes in the chemical environment. The electronic absorption spectra of hydroxycoumarin derivatives are typically recorded in solvents like ethanol. cdnsciencepub.com The absorption spectra of 5-hydroxycoumarin and its derivatives generally show good absorption in the UV range, which can be influenced by substituents on the coumarin ring and the solvent used. cdnsciencepub.comresearchgate.net For example, the electronic absorption spectra of neutral forms of hydroxycoumarins have been recorded in 95% ethanol. cdnsciencepub.com Changes in the absorption spectra, such as shifts in the maximum absorption wavelength (λmax), can indicate interactions with other molecules or changes in the chemical structure during a reaction. The presence of different substituents on the coumarin ring can alter the position of the absorption bands. researchgate.net

Table 1: Spectroscopic Data for 5-Hydroxycoumarin Derivatives

| Compound | Technique | Solvent | Key Findings | Reference |

|---|---|---|---|---|

| 5-hydroxycoumarin derivatives | IR Spectroscopy | - | Used for basic characterization of synthesized compounds. | researchgate.netnauka.gov.pl |

| 7-Hydroxycoumarin | IR Spectroscopy (Theoretical) | - | Vibrational modes were assigned based on DFT calculations. | nih.gov |

| Hydroxycoumarin derivatives | UV-Vis Spectroscopy | 95% Ethanol | Recorded electronic absorption spectra of neutral forms. | cdnsciencepub.com |

| 4-hydroxycoumarin derivatives | UV-Vis Spectroscopy | Various | Good absorption in the range of 280-380 nm. | researchgate.net |

Fluorescence Spectroscopy for Probing Molecular Interactions

Fluorescence spectroscopy is a highly sensitive technique used to investigate the interactions of 5-hydroxycoumarin and its derivatives with other molecules, such as proteins and metal ions. This method provides information on binding mechanisms, quenching processes, and conformational changes. tandfonline.combohrium.com

The intrinsic fluorescence of molecules like human serum albumin (HSA) can be quenched upon binding with coumarin derivatives. plos.org This quenching can be static or dynamic, and analysis of the quenching data can provide binding constants (Kb) and the number of binding sites. bohrium.complos.org For example, studies on the interaction of coumarin derivatives with bovine serum albumin (BSA) revealed a static quenching mechanism. bohrium.com

The fluorescence of 5-hydroxycoumarin derivatives can also be enhanced or quenched upon interaction with metal ions, making them potential fluorescent sensors. For instance, certain 7-hydroxycoumarin derivatives exhibit large fluorescence enhancements in the presence of Zn2+ and Cd2+. scispace.com The emission peaks of some hydroxycoumarin derivatives have been observed in the range of 456–474 nm when excited at 370–384 nm in acetone. researchgate.net

Fluorescence resonance energy transfer (FRET) studies can also be employed to determine the distance between the donor (e.g., a protein) and the acceptor (the coumarin derivative), providing further insight into the binding interaction. tandfonline.com

Table 2: Fluorescence Spectroscopy Data for 5-Hydroxycoumarin Interactions

| Interacting Molecules | Key Findings | Binding Constant (Kb) | Quenching Mechanism | Reference |

|---|---|---|---|---|

| Coumarin derivatives and Human Serum Albumin (HSA) | Quenching of HSA's intrinsic fluorescence upon binding. | (0.606-1.957) x 10^5 M-1 | Static | plos.org |

| 7-hydroxycoumarin and Hen Egg White Lysozyme (HEWL) | Moderate binding, hydrophobic forces dominant. | 10^4 M-1 | Static | tandfonline.com |

| Coumarin derivatives and Bovine Serum Albumin (BSA) | Static quenching mechanism observed. | - | Static | bohrium.com |

| 7-hydroxycoumarin derivatives and Metal Ions (Zn2+, Cd2+) | Large fluorescence enhancements observed. | - | - | scispace.com |

Mass Spectrometry for Metabolite Profiling in vitro and Complex Characterization

Mass spectrometry (MS) is an indispensable tool for the identification and characterization of 5-hydroxycoumarin metabolites and its complexes. High-resolution mass spectrometry (HR-MS) provides accurate mass measurements, enabling the determination of elemental compositions. nih.gov

Metabolite Profiling: In vitro studies using systems like human liver microsomes are conducted to investigate the metabolism of coumarins. nih.gov Techniques such as ultra-performance liquid chromatography-mass spectrometry (UPLC-MS) are employed to screen for and elucidate the structures of potential metabolites. researchgate.net For example, the metabolism of coumarin in human urine has been studied, revealing metabolites like 7-hydroxycoumarin glucuronide. nih.gov The major metabolic pathways for coumarins include hydroxylation, demethylation, and conjugation with glucuronic acid or sulfate. researchgate.net

Complex Characterization: Mass spectrometry is also used to characterize complexes of 5-hydroxycoumarin derivatives with metal ions. researchgate.netnauka.gov.pl For instance, the formation of complexes between coumarin-3-carboxylic acid and Pb(II) has been characterized by laser desorption ionization mass spectrometry (LD-MS), providing information on the composition and structure of the species formed. mdpi.com The elemental analysis and mass spectroscopy have been used for the basic characterization of bromo derivatives of 5-hydroxycoumarin and their Cu(II) complexes. researchgate.netnauka.gov.pl

Table 3: Mass Spectrometry in 5-Hydroxycoumarin Research

| Application | Technique | Key Findings | Reference |

|---|---|---|---|

| Metabolite Profiling | UPLC-MS | Identification of various metabolites through pathways like hydroxylation and glucuronidation. | researchgate.net |

| Metabolite Identification | UPLC/Q-TOF-MS | Detection of new coumarin metabolites in human urine. | nih.gov |

| Complex Characterization | LD-MS | Characterization of Pb(II) complexes with coumarin-3-carboxylic acid. | mdpi.com |

| Compound Characterization | HR-MS | Determination of elemental composition of synthesized 5-hydroxycoumarin derivatives. | nih.gov |

| Complex Characterization | Mass Spectroscopy | Basic characterization of Cu(II) complexes of 5-hydroxycoumarin derivatives. | researchgate.netnauka.gov.pl |

Advanced Structural Analysis Techniques (e.g., X-ray Diffraction of Complexes, X-ray Absorption Spectroscopy)

Advanced structural analysis techniques provide detailed three-dimensional information about the molecular structure of 5-hydroxycoumarin derivatives and their complexes.

X-ray Diffraction: Single-crystal X-ray diffraction is a powerful method for determining the precise arrangement of atoms in a crystalline solid. This technique has been used to perform crystal structure analysis of derivatives of 5-hydroxycoumarin, revealing details such as the planarity of the coumarin system. researchgate.netnauka.gov.pl For instance, the X-ray crystal structure analysis of 3,6,8-tribromo-5-hydroxy-4,7-dimethylcoumarin has been performed. researchgate.netnauka.gov.pl The study of a Cu(II) complex with a hydroxy derivative of coumarin showed a square-planar geometry for the coordination polyhedron of the copper ion. researchgate.net

X-ray Absorption Spectroscopy (XAS): XAS is a technique that provides information about the local geometric and/or electronic structure of a specific element in a sample. It is particularly useful for studying the coordination environment of metal ions in complexes, especially in non-crystalline samples. researchgate.net XAS, which includes X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), can determine the oxidation state and coordination geometry of the metal center. nih.govnih.gov For example, XAS confirmed that copper in certain 5-hydroxycoumarin complexes was in the +2 oxidation state and was four-coordinated. researchgate.netnauka.gov.pl This technique is valuable for describing the geometry of metal-ligand interactions in newly synthesized complexes. researchgate.net

Table 4: Advanced Structural Analysis of 5-Hydroxycoumarin Derivatives

| Compound/Complex | Technique | Key Structural Findings | Reference |

|---|---|---|---|

| 3,6,8-tribromo-5-hydroxy-4,7-dimethylcoumarin | X-ray Diffraction | The coumarin system is nearly planar. | researchgate.netnauka.gov.pl |

| Cu(II) complexes of 5-hydroxycoumarin derivatives | X-ray Absorption Spectroscopy | Copper is in the +2 oxidation state and is four-coordinated. | researchgate.netnauka.gov.pl |

| Cu(II) complex with a hydroxy derivative of coumarin | X-ray Diffraction | The Cu(II) coordination polyhedron exhibits a square-planar geometry. | researchgate.net |

| Metal-based anticancer compounds | X-ray Absorption Spectroscopy | Provides information on the local structure of metal compounds in various environments. | nih.gov |

Structure Activity Relationship Sar and Computational Chemistry Studies of 2h 1 Benzopyran 2 One, 5 Hydroxy and Its Derivatives

Elucidation of Key Structural Features for Biological Activity

The biological activity of coumarin (B35378) derivatives is intrinsically linked to their structural features. The number and position of hydroxyl groups, as well as the nature and location of other substituents on the benzopyran core, play a crucial role in determining the pharmacological profile of these compounds.

The position and number of hydroxyl (-OH) groups on the coumarin scaffold are fundamental determinants of biological activity, particularly antioxidant properties. pjmhsonline.comnih.gov The antiradical efficiency of coumarins has been correlated with the number of phenolic hydroxyl groups attached to the aromatic part of the molecule. pjmhsonline.com Studies have shown that these hydroxyl groups are involved in antioxidant activity by donating their protons to trap free radicals. pjmhsonline.com

For instance, the antioxidant capabilities of hydroxycoumarin derivatives are significantly influenced by the location of the -OH group. bohrium.com Theoretical investigations have revealed that the hydrogen atomic transfer (HAT) mechanism is the primary pathway for free radical scavenging by hydroxycoumarins. bohrium.com Among various isomers, 6-hydroxycoumarin (B196160) (6-HOC) has been identified as a potent free radical scavenger. bohrium.com While the 5-hydroxy substitution contributes to antioxidant activity, the specific positioning of hydroxyl groups at other locations can either enhance or diminish this effect. nih.gov For example, the presence of hydroxyl groups at the 7 and 8 positions improves scavenging activity in both DPPH and ABTS model systems. nih.gov Conversely, methylation of the phenolic hydroxyl groups can lead to a significant decline in antiradical activity, highlighting the direct role of the free hydroxyl group. pjmhsonline.com

The introduction of multiple hydroxyl groups can further modulate activity. For example, 5,7-dihydroxy-substituted coumarins have shown the best ferrous-ion-chelating activity compared to other derivatives. nih.gov This underscores that not only the presence but also the specific arrangement of hydroxyl groups is critical for defining the biological action of these compounds.

Substituents on both the pyran and benzene (B151609) rings of the 5-hydroxycoumarin scaffold are crucial for modulating biological activity and target selectivity. The introduction of various functional groups can influence the electronic and steric properties of the molecule, thereby affecting its interaction with biological targets. nih.govresearchgate.net

In the context of 5-HT1A receptor antagonists, arylpiperazine derivatives of 5-hydroxycoumarin have been extensively studied. mdpi.comsemanticscholar.org Research has indicated that the presence of an acetyl group at the C-6 position of the coumarin ring, combined with substituents at the 2 or 3 position of the phenyl ring of piperazine (B1678402), is associated with the highest, subnanomolar affinities for the 5-HT1A receptor. mdpi.comsemanticscholar.org

For activity against tyrosyl-DNA phosphodiesterase 1 (TDP1), a target in cancer therapy, 5-hydroxycoumarin derivatives bearing monoterpene esters and aromatic substituents in the 3-position of the pyran ring have demonstrated significant inhibitory properties. nih.gov The nature of the substituent on the pendant aryl ring can fine-tune this activity. For example, derivatives with a 4-bromo or 2-methoxy substituent on the aryl ring were found to be highly active. nih.gov

Furthermore, in the development of antifungal agents, O-substitutions on the coumarin ring have been shown to be essential for activity. mdpi.com Electron-withdrawing groups, such as those introduced via acetylation, have been observed to enhance antifungal activity. mdpi.com

The following table summarizes the influence of various substituents on the biological activity of 5-hydroxycoumarin derivatives:

| Substituent Position | Substituent Type | Biological Activity Influence | Target/Assay |

| C-6 (Benzene Ring) | Acetyl group | Increased affinity | 5-HT1A Receptor |

| Phenyl ring of piperazine moiety | Substituents at 2 or 3 position | Increased affinity | 5-HT1A Receptor |

| C-3 (Pyran Ring) | Aromatic substituents | Good inhibitory activity | TDP1 |

| Pendant Aryl Ring | 4-bromo or 2-methoxy | High inhibitory activity | TDP1 |

| General | O-substitutions | Essential for activity | Antifungal |

| General | Electron-withdrawing groups (e.g., acetylation) | Enhanced activity | Antifungal |

Pharmacophore modeling is a crucial computational tool used to identify the essential three-dimensional arrangement of chemical features required for a molecule to interact with a specific biological target. unina.it For 5-hydroxycoumarin derivatives, this approach helps in understanding the key interactions with receptors and enzymes, thereby guiding the design of more potent and selective ligands.

In the context of 5-HT1A receptor ligands, the pharmacophore typically includes a basic nitrogen atom, often part of a piperazine ring, which can form strong interactions with conserved acidic amino acids in the transmembrane domain of G-protein coupled receptors. semanticscholar.org The coumarin scaffold itself often serves as a hydrophobic anchor, fitting into a corresponding pocket in the receptor.

For TDP1 inhibitors, docking studies have suggested that the coumarin and para-fluorophenyl rings of certain derivatives sit in a groove of the enzyme's catalytic pocket, effectively blocking it. nih.gov Specific interactions, such as weak hydrogen bonds between the terpene moiety and serine residues (e.g., Ser400 and Ser403), contribute to the binding affinity. nih.gov

Antifungal activity has also been analyzed through pharmacophore models. Studies have revealed that the molecular contour and electronic concentration are important for activity. mdpi.com The interaction with probes that highlight electronic concentration has been correlated with increased antifungal potency, a finding supported by density functional theory (DFT) calculations of LUMO density. mdpi.com

These computational approaches, by identifying the key features for molecular recognition, provide a rational basis for the structural modification of 5-hydroxycoumarin to enhance its therapeutic potential.

Quantum Chemical Calculations and Density Functional Theory (DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for investigating the molecular properties of 5-hydroxy-2H-1-benzopyran-2-one and its derivatives at the electronic level. These computational methods provide profound insights into the molecule's geometry, electronic structure, and reactivity, which are fundamental to understanding its biological activity.

Electronic Structure Properties and Reactivity Analysis

DFT studies are frequently used to determine the optimized molecular geometry and to analyze the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the resulting HOMO-LUMO gap are critical descriptors of chemical reactivity and kinetic stability nih.gov. A smaller HOMO-LUMO energy gap suggests higher reactivity, as it implies that less energy is required to excite an electron from the ground state researchgate.net.

For coumarin derivatives, DFT calculations have been employed to explore electronic properties like ionization potential, electron affinity, and global hardness. These calculations help in understanding the distribution of electron density and identifying the most probable sites for electrophilic and nucleophilic attacks. For instance, studies on benzopyranone derivatives have shown that lower HOMO and ionization potential values are associated with more reactive and less stable compounds researchgate.net. The molecular electrostatic potential (MEP) mapping, another DFT-based analysis, visually represents the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is crucial for predicting intermolecular interactions.

Reaction Mechanism Elucidation at the Quantum Level

Quantum chemical methods are powerful in elucidating complex reaction mechanisms at an atomic level. For hydroxycoumarin derivatives, these calculations can model reaction pathways, determine transition state geometries, and calculate activation energies, thereby providing a detailed understanding of the reaction's feasibility and kinetics.

One significant application is in studying advanced oxidation processes (AOPs), which are relevant to the environmental fate of these compounds. Quantum chemical modeling of the reaction between 4-hydroxycoumarin (B602359) and the hydroxyl radical (HO•) has been used to assess the likelihood of various reaction paths and predict the most probable products rsc.org. Such studies consider factors like deprotonation in aqueous environments, which can significantly alter the reaction outcomes compared to gas-phase calculations rsc.org.

Furthermore, DFT and Time-Dependent DFT (TD-DFT) have been used to investigate photochemical mechanisms, such as the light-induced release of active molecules from coumarin-based "cages" nih.gov. These studies can elucidate the intermediates and pathways involved, for example, distinguishing between homolysis and heterolysis mechanisms, and guide the chemical modification of the coumarin structure to optimize the reaction, such as increasing the quantum yield of uncaging nih.gov.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For 5-hydroxy-2H-1-benzopyran-2-one and its analogs, QSAR is a vital tool for rational drug design, enabling the prediction of activity for novel molecules and providing insights into the structural features essential for their biological effects.

Development of Predictive Models for Biological Activity

The development of a QSAR model involves a dataset of compounds with known biological activities, which is typically divided into a training set for model generation and a test set for external validation. Various statistical methods, such as Multiple Linear Regression (MLR), are used to create the mathematical equation linking molecular descriptors to activity nih.gov.

For coumarin derivatives, QSAR models have been successfully developed for a wide range of biological activities, including antioxidant, anticancer, and antifungal properties researchgate.netnih.govnih.govmdpi.com. For example, a QSAR model for the anticancer activity of coumarin derivatives against the HepG-2 cell line was developed using 2D descriptors, resulting in a statistically significant model (R² = 0.748) nih.govnih.govresearchgate.net. The predictive power of these models is rigorously assessed through internal (e.g., leave-one-out cross-validation, Q²) and external validation to ensure their robustness and reliability for predicting the activity of new compounds nih.govnih.govnih.govresearchgate.net. The applicability domain of the model is also defined to ensure that predictions are made only for compounds that are structurally similar to those in the training set nih.govnih.govresearchgate.net.

Physicochemical Descriptors and their Correlation with Activity

The core of any QSAR model lies in the molecular descriptors, which are numerical representations of the physicochemical properties of the molecules. These descriptors can be categorized as electronic, steric, hydrophobic, or topological. The selection of relevant descriptors is a critical step in building a meaningful QSAR model.

Studies on coumarin derivatives have identified several key descriptors that correlate with their biological activities. For antioxidant activity, descriptors related to molecular complexity, the capacity for hydrogen bond donation, and lipophilic character have been shown to be important nih.govresearchgate.net. A 2D-QSAR study on the anticancer activity of coumarins found that the inhibitory activity was strongly related to the dipole moment and the number of hydrogen bond donors nih.govnih.govresearchgate.net. For antifungal activity, descriptors generated from Grid-Independent Molecular Descriptors (GRIND) analysis indicated that the molecular contour and electronic concentration are significant for activity mdpi.com.

The table below summarizes some physicochemical descriptors and their observed correlation with the biological activity of coumarin derivatives.

| Descriptor Category | Specific Descriptor | Correlated Biological Activity | Reference |

| Electronic | Dipole Moment | Anticancer | nih.govnih.govresearchgate.net |

| Topological | Molecular Complexity | Antioxidant | nih.govresearchgate.net |

| Hydrogen Bonding | Number of H-bond donors | Anticancer, Antioxidant | nih.govnih.govnih.govresearchgate.net |

| Lipophilicity | LogP | Antioxidant | nih.govresearchgate.net |

| Shape | Molecular Contour (TIP) | Antifungal | mdpi.com |

These correlations provide valuable insights into the mechanism of action. For instance, the importance of hydrogen bond donors suggests that specific interactions with receptor sites are crucial for the observed biological effect.

Molecular Dynamics Simulations for Dynamic Interaction Analysis

While QSAR models provide statistical correlations and docking studies offer static snapshots of binding, Molecular Dynamics (MD) simulations provide a dynamic view of the interactions between a ligand, such as a 5-hydroxycoumarin derivative, and its biological target (e.g., a protein or enzyme) over time researchgate.net. By solving Newton's equations of motion for the atoms in the system, MD simulations can reveal conformational changes, protein flexibility, and the stability of ligand-receptor complexes, offering a deeper understanding of the binding process nih.govyoutube.com.

MD simulations are particularly useful for validating the binding poses obtained from molecular docking. A simulation is typically run for several nanoseconds to assess the stability of the ligand in the active site. The Root Mean Square Deviation (RMSD) of the protein backbone and the ligand's heavy atoms are monitored throughout the simulation. A stable RMSD trajectory suggests that the complex is in a stable conformation.

In a study of 4-hydroxycoumarin-neurotransmitter derivatives targeting carbonic anhydrase, MD simulations were performed for 20 nanoseconds researchgate.net. The RMSD plots showed that the protein-ligand complexes reached equilibrium after a few nanoseconds, indicating stable binding researchgate.netnih.gov. Furthermore, MD simulations allow for the calculation of binding free energies using methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA). These calculated energies can then be compared with experimental activity data. In the aforementioned study, the calculated binding energies from MD simulations correlated well with the experimental antitumor activity, identifying the most potent compounds nih.gov. This demonstrates the power of MD simulations in refining docked poses and providing a more accurate prediction of binding affinity and interaction dynamics.

Emerging Research Directions and Potential Applications of 2h 1 Benzopyran 2 One, 5 Hydroxy

Role as a Privileged Scaffold in Medicinal Chemistry Research

The compound 2H-1-Benzopyran-2-one, 5-hydroxy-, commonly known as 5-hydroxycoumarin, is recognized as a "privileged scaffold" in the field of medicinal chemistry. researchgate.netresearchgate.netnih.gov This term refers to a molecular framework that is able to bind to multiple, diverse biological targets, making it a valuable starting point for the development of new therapeutic agents. researchgate.netnih.gov The versatility of the coumarin (B35378) core, combined with the specific properties endowed by the 5-hydroxy substitution, has led to the synthesis and investigation of a vast number of derivatives with a wide range of pharmacological activities. researchgate.netnih.govwum.edu.pl

The 5-hydroxycoumarin scaffold has been identified as a key component in the design of compounds with various biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties. wum.edu.plontosight.ai For instance, substituted 3-arylcoumarins, which can be derived from 5-hydroxycoumarin, are considered a privileged scaffold due to their diverse pharmacological applications. nih.gov The ease of synthetic modification of the coumarin ring allows for the creation of large libraries of compounds that can be screened for activity against various diseases. researchgate.net This adaptability makes 5-hydroxycoumarin a cornerstone in the search for novel drug candidates. wum.edu.pl

Research has demonstrated that derivatives of 5-hydroxycoumarin can be potent inhibitors of various enzymes. For example, novel monoterpene esters of 5-hydroxycoumarins have shown significant inhibitory activity against Tyrosyl-DNA Phosphodiesterase I (TDP1), an important enzyme in DNA repair. nih.gov This makes them promising candidates for sensitizing tumor cells to the effects of certain anticancer drugs. nih.gov The ability to modify the scaffold to target specific enzymes highlights its importance in modern drug discovery. researchgate.net

Development of Molecular Probes for Biological Systems

The inherent fluorescent properties of coumarin derivatives, including 5-hydroxycoumarin, make them highly suitable for the development of molecular probes. ontosight.aibohrium.com These probes are instrumental in biochemical assays and for studying protein-ligand interactions in real-time and in a non-invasive manner. ontosight.aibohrium.com The fluorescence of these compounds is often sensitive to the local environment, such as polarity and viscosity, which allows them to be used to investigate heterogeneous systems like the cavities of host molecules and micelles. mdpi.com

Specifically, 7-hydroxycoumarins, which can be metabolic products of coumarin derivatives, are highly fluorescent and serve as the core structure for many fluorescent sensors. encyclopedia.pub The development of profluorescent coumarin derivatives, which become fluorescent upon metabolism by specific enzymes like cytochrome P450s, offers a powerful tool for studying enzyme activity. bohrium.com For instance, molecular modeling has indicated that 3-phenylcoumarin, a derivative of the coumarin scaffold, can be metabolized to fluorescent 7-hydroxycoumarin derivatives, making it an excellent scaffold for developing selective substrates for various human CYP forms. bohrium.com

Furthermore, coumarin-based fluorescent probes have been designed for the detection of various biologically significant species, including metal ions and reactive oxygen species (ROS) like hydrogen peroxide. nih.govnih.govresearchgate.net For example, new chemosensors based on 7-hydroxycoumarin have been synthesized to detect metal ions such as Zn2+ and Cd2+. scispace.com Another study detailed the development of a fluorescent probe for hydrogen peroxide by attaching a boronic ester to a coumarin fluorophore. nih.gov These probes are valuable for imaging and quantifying these species in living cells and tissues. nih.govresearchgate.net

Combinatorial Approaches and Molecular Hybridization Strategies for Enhanced Bioactivity

To enhance the therapeutic potential of 5-hydroxycoumarin, researchers have employed combinatorial chemistry and molecular hybridization strategies. researchgate.netnih.gov Combinatorial chemistry allows for the rapid synthesis of a large number of structurally related compounds, which can then be screened for desired biological activities. nih.govacs.org This approach has been used to create libraries based on privileged structures like the benzopyran scaffold of coumarins. acs.org

Molecular hybridization involves combining two or more pharmacophores (the active parts of a molecule) into a single hybrid molecule. nih.gov This strategy aims to create new drugs with improved efficacy, better pharmacokinetic profiles, and potentially dual or multi-target activities. researchgate.netnih.gov Coumarin hybrids have been designed and synthesized as a key strategy in medicinal chemistry, often resulting in compounds with greater antimicrobial activity than standard drugs. researchgate.netbohrium.com

Several studies have reported the successful synthesis and enhanced bioactivity of coumarin hybrids. For example, hybrids of coumarin with chalcones and triazoles have been developed, demonstrating the versatility of this approach. nih.gov Another study focused on coumarin-isatin derivatives as potent α-glucosidase inhibitors. encyclopedia.pub The rationale behind these strategies is that the resulting hybrid molecules may exhibit synergistic effects, overcoming drug resistance and showing lower toxicity. researchgate.netdoi.org The combination of the 5-hydroxycoumarin scaffold with other bioactive moieties continues to be a fruitful area of research for developing novel therapeutic agents. researchgate.net

Future Prospects in Pre-clinical Drug Discovery (focused on in vitro and in silico lead identification)

The future of 5-hydroxycoumarin in preclinical drug discovery appears promising, with a strong focus on in vitro and in silico methods for lead identification and optimization. mdpi.comnih.gov In silico techniques, such as molecular docking, are increasingly being used to predict the binding of 5-hydroxycoumarin derivatives to specific biological targets. nih.govnih.govnih.gov These computational studies help in designing new compounds with potentially higher efficacy and selectivity, thereby streamlining the drug discovery process. mdpi.comnih.gov

In vitro assays are essential for validating the predictions from in silico models and for determining the biological activity of newly synthesized compounds. nih.govfarmaciajournal.com For example, cell-based assays are crucial for the preclinical evaluation of the antitumor effects of potential drug candidates. farmaciajournal.com Studies on 4-hydroxycoumarin-based enamines have demonstrated the power of combining in silico docking with in vitro antitumor assays to identify potent compounds. nih.gov Similarly, the antidepressant potential of coumarin derivatives has been evaluated using a combination of in vivo tests in animal models and in silico molecular docking studies. nih.gov

The development of three-dimensional (3D) cell culture models, such as spheroids, offers a more physiologically relevant environment for testing the efficacy of compounds like the hydroxycoumarin derivative OT48, especially in combination with other drugs. nih.gov Furthermore, the use of zebrafish xenografts provides a cost-effective in vivo model for the preclinical assessment of anticancer compounds. nih.gov These advanced preclinical models, coupled with computational screening, will continue to accelerate the identification and development of 5-hydroxycoumarin-based compounds as lead structures for new therapeutics. wum.edu.plnih.gov

Q & A

Basic: What spectroscopic methods are recommended for structural characterization of 5-hydroxy-2H-1-benzopyran-2-one?

To confirm the structure of 5-hydroxy-2H-1-benzopyran-2-one, employ a combination of NMR, IR, and high-resolution mass spectrometry (HRMS) .

- ¹H/¹³C NMR : Identify proton environments (e.g., hydroxyl protons at δ ~9-12 ppm, aromatic protons in the benzopyran core) and carbon types (e.g., lactone carbonyl at ~160-165 ppm) .

- IR : Detect lactone C=O stretching (~1700 cm⁻¹) and phenolic O-H stretching (~3200-3500 cm⁻¹) .

- HRMS : Confirm molecular formula (C₉H₆O₃; expected [M+H]⁺: 163.0395) .

Advanced: How can synthetic routes for 5-hydroxy-2H-1-benzopyran-2-one be optimized for regioselective hydroxylation?

Regioselective hydroxylation at the 5-position requires catalytic systems or directed ortho-metallation .

- Metal-Catalyzed Hydroxylation : Use Cu(I)/O₂ systems to oxidize the benzopyran precursor, leveraging steric and electronic effects to favor 5-position reactivity .

- Directed Functionalization : Introduce a directing group (e.g., -OMe at the 7-position) to guide hydroxylation via electrophilic substitution .

- Validation : Monitor reaction progress with TLC and LC-MS, comparing retention times and fragmentation patterns to standards .

Basic: What are the key stability considerations for handling 5-hydroxy-2H-1-benzopyran-2-one in aqueous solutions?

The compound’s stability depends on pH and temperature :

- pH Sensitivity : The lactone ring may hydrolyze under alkaline conditions (pH > 9), forming a carboxylic acid derivative. Use buffered solutions (pH 4-7) for storage .

- Light/Temperature : Degradation via photolysis or thermal oxidation is possible. Store in amber vials at –20°C under inert gas (N₂/Ar) .

- Analytical Monitoring : Assess stability via HPLC-UV (λ ~270-300 nm) with a C18 column and acetonitrile/water mobile phase .

Advanced: How can computational modeling predict the biological activity of 5-hydroxy-2H-1-benzopyran-2-one derivatives?

Use density functional theory (DFT) and molecular docking to study structure-activity relationships:

- DFT : Calculate electronic properties (e.g., HOMO-LUMO gaps, dipole moments) to predict reactivity and antioxidant potential .

- Docking Simulations : Model interactions with target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity) using software like AutoDock Vina. Compare binding affinities to known inhibitors .

- Validation : Correlate computational results with in vitro assays (e.g., ROS scavenging assays, enzyme inhibition studies) .

Basic: What are the common contradictions in reported spectral data for benzopyran derivatives, and how can they be resolved?

Discrepancies in melting points or NMR shifts often arise from impurities or solvent effects.

- Example : Reported melting points for 5-hydroxy derivatives vary by ±5°C due to polymorphic forms. Use differential scanning calorimetry (DSC) to confirm .

- NMR Solvent Effects : Chemical shifts differ in DMSO-d₆ vs. CDCl₃. Always report solvent conditions and reference internal standards (e.g., TMS) .

Advanced: What strategies mitigate interference from structurally similar compounds (e.g., 7-hydroxy isomers) in analytical assays?

Employ chromatographic separation and selective detection :

- HPLC : Use a phenyl-hexyl column with a gradient elution (water/acetonitrile + 0.1% formic acid) to resolve 5- and 7-hydroxy isomers .

- MS/MS Fragmentation : Identify unique fragment ions (e.g., m/z 121 for 5-hydroxy vs. m/z 135 for 7-hydroxy) .

- Validation : Spike samples with synthetic isomers to confirm resolution .

Basic: What safety protocols are critical when working with 5-hydroxy-2H-1-benzopyran-2-one?

Follow OSHA/GHS guidelines for handling irritants:

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can isotopic labeling (e.g., ¹³C, ²H) elucidate metabolic pathways of 5-hydroxy-2H-1-benzopyran-2-one?

- Synthesis : Incorporate ¹³C at the lactone carbonyl via labeled precursors (e.g., ¹³C-salicylic acid derivatives) .

- Tracing : Administer labeled compound to cell cultures or model organisms; analyze metabolites via LC-MSⁿ to track hydroxylation, glucuronidation, or sulfation .

- Data Interpretation : Use software (e.g., XCMS Online) to map isotopic patterns and identify metabolic intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.